molecular formula C20H33N3O3 B14040566 N-Cyclohexyl-N'-(2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)urea CAS No. 50903-17-8

N-Cyclohexyl-N'-(2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)urea

Cat. No.: B14040566
CAS No.: 50903-17-8
M. Wt: 363.5 g/mol
InChI Key: NRZOEGNSTSNSPV-UHFFFAOYSA-N
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Description

1-(2-(3-(tert-butyl amino)-2-hydroxypropoxy)phenyl)-3-cyclohexylurea is a complex organic compound with a unique structure that includes a tert-butyl amino group, a hydroxypropoxy group, a phenyl ring, and a cyclohexylurea moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3-(tert-butyl amino)-2-hydroxypropoxy)phenyl)-3-cyclohexylurea typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate 3-(tert-butyl amino)-2-hydroxypropoxy benzene. This intermediate is then reacted with cyclohexyl isocyanate under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-(3-(tert-butyl amino)-2-hydroxypropoxy)phenyl)-3-cyclohexylurea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino and hydroxy groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction can yield various amine derivatives.

Scientific Research Applications

1-(2-(3-(tert-butyl amino)-2-hydroxypropoxy)phenyl)-3-cyclohexylurea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(3-(tert-butyl amino)-2-hydroxypropoxy)phenyl)-3-cyclohexylurea involves its interaction with specific molecular targets. The tert-butyl amino group and hydroxypropoxy group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may modulate signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(3-(tert-butyl amino)-2-hydroxypropoxy)phenyl)-3-cyclohexylcarbamate
  • 1-(2-(3-(tert-butyl amino)-2-hydroxypropoxy)phenyl)-3-cyclohexylthiourea

Uniqueness

1-(2-(3-(tert-butyl amino)-2-hydroxypropoxy)phenyl)-3-cyclohexylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

50903-17-8

Molecular Formula

C20H33N3O3

Molecular Weight

363.5 g/mol

IUPAC Name

1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-cyclohexylurea

InChI

InChI=1S/C20H33N3O3/c1-20(2,3)21-13-16(24)14-26-18-12-8-7-11-17(18)23-19(25)22-15-9-5-4-6-10-15/h7-8,11-12,15-16,21,24H,4-6,9-10,13-14H2,1-3H3,(H2,22,23,25)

InChI Key

NRZOEGNSTSNSPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1NC(=O)NC2CCCCC2)O

Origin of Product

United States

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